3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide

HPPD Inhibitor Herbicide Discovery Agrochemical Research

3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide (CAS 1157112-14-5) is a characterized HPPD inhibitor (IC50 ~90 nM) with a defined crystal structure. This non-planar pyrazole amide serves as an ideal reference standard for enzymatic assay calibration, SAR benchmarking between topramezone (110 nM) and more potent analogs (40 nM), and structure-based drug design. Procure with confidence for reproducible herbicidal target engagement studies.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B14888421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)NC2=CNN=C2)O
InChIInChI=1S/C12H13N3O2/c16-11-4-2-1-3-9(11)5-6-12(17)15-10-7-13-14-8-10/h1-4,7-8,16H,5-6H2,(H,13,14)(H,15,17)
InChIKeyDXKFPFHRCBRLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide: A Defined Pyrazole Amide for Herbicide Scaffold Development


3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide (CAS 1157112-14-5) is a member of the pyrazole amide class, characterized by a 2-hydroxyphenyl substituent linked via a propanamide chain to the 4-position of a 1H-pyrazole ring . This compound has been identified as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicide development [1]. Its defined crystal structure, showing a non-planar conformation stabilized by an intramolecular N-H···N hydrogen bond, provides a robust basis for structure-activity relationship (SAR) studies [2].

Procurement Rationale: Why 3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide is Not a Drop-In Replacement for Other Pyrazole Amides


Within the pyrazole amide class, minor structural variations lead to significant shifts in HPPD inhibitory potency and selectivity. The specific substitution pattern of 3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide—a 2-hydroxyphenyl group on the propanamide chain—creates a distinct conformational and electronic profile compared to other analogs. This profile directly translates to an intermediate HPPD IC50 of ~90 nM, a value that differentiates it from both more potent (e.g., compound B5, IC50 = 40 nM) and less potent (e.g., topramezone, IC50 = 110 nM) in-class comparators [1]. Substituting with a generic or uncharacterized pyrazole amide carries a high risk of altered target engagement and, consequently, divergent biological outcomes in downstream herbicidal screening assays [2].

3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide: Comparative Evidence for Scientific Selection


HPPD Inhibitory Potency: A Defined Intermediate Between Topramezone and Advanced Pyrazole Amide Analogs

3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of approximately 90 nM [1]. In a cross-study comparison, this activity is intermediate to that of the commercial HPPD-inhibiting herbicide topramezone, which has an IC50 of 110 nM against Arabidopsis thaliana HPPD (AtHPPD), and the more potent in-class pyrazole amide derivative 'Compound B5', which has an IC50 of 40 nM against AtHPPD [2]. This positions the compound as a valuable comparator scaffold for dissecting the structural determinants of HPPD inhibition efficacy.

HPPD Inhibitor Herbicide Discovery Agrochemical Research

Crystal Structure Confirmation: Non-Planar Conformation with Intramolecular Hydrogen Bonding

Single-crystal X-ray diffraction analysis confirms that the molecule adopts a non-planar conformation, with the phenyl ring rotated relative to the plane of the pyrazole ring. The structure is further stabilized by an intramolecular N-H···N hydrogen bond that forms a five-membered ring fused to the pyrazole moiety [1]. This precise structural definition contrasts with the often-speculative or in silico-predicted structures of many research-grade analogs, providing a concrete foundation for molecular docking and SAR interpretation.

Structural Biology Medicinal Chemistry Crystallography

HPPD Target Engagement: Verified Inhibition with a Precise IC50 Value

The compound's ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) is quantitatively defined by an IC50 of 89-90 nM in a standardized assay using enzyme from pig liver [1]. This value represents a single, precise data point for target engagement, in contrast to the broad activity profiles often reported for natural product extracts or the uncharacterized activity of newly synthesized chemical series. This verifiable inhibition data is a prerequisite for any researcher seeking to explore the HPPD pathway or validate this scaffold for herbicidal applications.

Enzymology Herbicide Target Biochemical Assay

Recommended Applications for 3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide in Herbicide and Biochemical Research


Benchmark Compound for HPPD Inhibitor Screening and SAR Studies

With its established and intermediate HPPD IC50 of ~90 nM, this compound is ideally suited for use as a reference standard in enzymatic assays [1]. It can serve as a positive control for HPPD inhibition, allowing researchers to calibrate their assays and benchmark the potency of novel synthetic leads. Its activity level, which falls between the commercial herbicide topramezone (IC50 = 110 nM) and more potent in-house analogs (IC50 = 40 nM), provides a valuable comparator for defining potency thresholds in SAR campaigns [2].

Structural Biology of Herbicide Targets

The availability of a high-resolution crystal structure for 3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide makes it a prime candidate for co-crystallization and structure-based drug design efforts with HPPD and potentially other related enzymes [3]. Its well-defined conformation, featuring a specific intramolecular hydrogen bond, offers a robust starting point for computational docking studies and for understanding the binding mode of pyrazole amides to their targets.

Chemical Probe for HPPD-Dependent Pathways

As a characterized HPPD inhibitor, this compound can be deployed as a chemical probe to dissect the role of HPPD in various biological systems, including plant physiology and microbial metabolism [1]. Its defined potency allows for precise titration experiments to study the relationship between enzyme inhibition and downstream phenotypic effects, such as the bleaching symptom characteristic of HPPD herbicides [2].

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